molecular formula C18H18O2 B1260253 4'-O-methylnyasol CAS No. 79004-25-4

4'-O-methylnyasol

Cat. No. B1260253
CAS RN: 79004-25-4
M. Wt: 266.3 g/mol
InChI Key: MTYGOTBQCBXZQD-IJVDHGTGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-O-Methylnyasol, also known as Ellisinin A, is an inhibitor of β-hexosaminidase . It inhibits β-hexosaminidase release from rat basophilic leukemia-2H3 cells with an IC50 of 52.67 μM . It is sourced from plants in the Liliaceae family, specifically Anemarrhena asphodeloides Bunge .


Molecular Structure Analysis

The molecular weight of 4’-O-methylnyasol is 266.33 . Its molecular formula is C18H18O2 . The SMILES representation of its structure is COC(C=C1)=CC=C1/C=C\\C@HO)C=C .


Physical And Chemical Properties Analysis

4’-O-Methylnyasol is a powder . Its solubility is noted in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored desiccated at -20°C .

Scientific Research Applications

Isolation and Purification in Medicinal Herb Research

A study by Sun, Sun, and Liu (2006) detailed the use of high-speed counter-current chromatography (HSCCC) for isolating and purifying components, including 4'-O-methylnyasol, from the Chinese medicinal herb Rhizoma Anemarrhenae. This approach yielded 12.4 mg of this compound with a purity of 98.2%, highlighting its significance in the field of traditional medicine and natural product chemistry (Sun, Sun, & Liu, 2006).

Potential for Allergy Treatment

Research by Bak et al. (2016) identified this compound as an active compound in Anemarrhena asphodeloides, known for its anti-inflammatory properties. The study found that this compound and other norlignans from A. asphodeloides inhibited the release of β-hexosaminidase, a marker of degranulation in immune cells, suggesting potential applications in allergy treatment (Bak et al., 2016).

Mechanism of Action

4’-O-Methylnyasol acts as an inhibitor of β-hexosaminidase . It inhibits the release of β-hexosaminidase from rat basophilic leukemia-2H3 cells .

properties

IUPAC Name

4-[(1Z,3R)-1-(4-methoxyphenyl)penta-1,4-dien-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-15(16-8-10-17(19)11-9-16)7-4-14-5-12-18(20-2)13-6-14/h3-13,15,19H,1H2,2H3/b7-4-/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYGOTBQCBXZQD-IJVDHGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(C=C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\[C@@H](C=C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4'-O-methylnyasol
Reactant of Route 2
4'-O-methylnyasol
Reactant of Route 3
4'-O-methylnyasol
Reactant of Route 4
4'-O-methylnyasol
Reactant of Route 5
4'-O-methylnyasol
Reactant of Route 6
4'-O-methylnyasol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.